molecular formula C8H14O3 B2975840 (2R)-2-(3-Ethyloxetan-3-yl)propanoic acid CAS No. 2248200-32-8

(2R)-2-(3-Ethyloxetan-3-yl)propanoic acid

Cat. No.: B2975840
CAS No.: 2248200-32-8
M. Wt: 158.197
InChI Key: PPJOBWHASPFSIE-LURJTMIESA-N
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Description

(2R)-2-(3-Ethyloxetan-3-yl)propanoic acid is an organic compound characterized by the presence of an oxetane ring and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(3-Ethyloxetan-3-yl)propanoic acid typically involves the formation of the oxetane ring followed by the introduction of the propanoic acid group. One common method is the cyclization of a suitable precursor under acidic or basic conditions to form the oxetane ring. This is followed by the addition of a propanoic acid group through esterification or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(3-Ethyloxetan-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert the oxetane ring to other functional groups.

    Substitution: The oxetane ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional functional groups, while reduction may lead to the formation of alcohols or other reduced species.

Scientific Research Applications

(2R)-2-(3-Ethyloxetan-3-yl)propanoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2R)-2-(3-Ethyloxetan-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The oxetane ring can interact with enzymes and receptors, influencing various biochemical processes. The propanoic acid moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxetane derivatives and propanoic acid analogs. Examples are:

  • (2R)-2-(3-Methyloxetan-3-yl)propanoic acid
  • (2R)-2-(3-Phenyloxetan-3-yl)propanoic acid

Uniqueness

(2R)-2-(3-Ethyloxetan-3-yl)propanoic acid is unique due to the specific combination of the oxetane ring and the propanoic acid group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(2R)-2-(3-ethyloxetan-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-3-8(4-11-5-8)6(2)7(9)10/h6H,3-5H2,1-2H3,(H,9,10)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJOBWHASPFSIE-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC1)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1(COC1)[C@@H](C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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